molecular formula C22H29NO10 B2982492 5-acetamido-2-(acetoxymethyl)-6-((4-methoxybenzyl)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate CAS No. 1095762-77-8

5-acetamido-2-(acetoxymethyl)-6-((4-methoxybenzyl)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate

Cat. No.: B2982492
CAS No.: 1095762-77-8
M. Wt: 467.471
InChI Key: RMKSJIQTGXYMDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a tetra-acetylated pyranose derivative featuring a 4-methoxybenzyl (PMB) ether group at the 6-position and an acetamido group at the 5-position. Its structure is characterized by multiple acetyl-protecting groups, which enhance solubility in organic solvents and stability during synthetic modifications. The PMB group is a common protecting moiety in carbohydrate chemistry, offering mild deprotection conditions .

Properties

IUPAC Name

[5-acetamido-3,4-diacetyloxy-6-[(4-methoxyphenyl)methoxy]oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO10/c1-12(24)23-19-21(32-15(4)27)20(31-14(3)26)18(11-29-13(2)25)33-22(19)30-10-16-6-8-17(28-5)9-7-16/h6-9,18-22H,10-11H2,1-5H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKSJIQTGXYMDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=C(C=C2)OC)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Acetamido-2-(acetoxymethyl)-6-((4-methoxybenzyl)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate is a complex organic compound with potential biological significance. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C25H34N2O11C_{25}H_{34}N_{2}O_{11} and a molecular weight of 538.55 g/mol. The IUPAC name is (2R,3R,4R,5R,6R)-5-acetamido-2-(acetoxymethyl)-6-((4-methoxybenzyl)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate. Its structure features multiple functional groups that may contribute to its biological activity.

Antimicrobial Properties

Research indicates that derivatives of tetrahydropyran compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the acetamido and acetoxymethyl groups is believed to enhance this activity by improving solubility and membrane permeability.

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of tetrahydropyran derivatives. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines. The compound's mechanism appears to involve the modulation of apoptotic pathways and the activation of caspases.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of certain glycosidases, which are crucial for carbohydrate metabolism. This inhibition can lead to altered metabolic processes in target cells, potentially providing therapeutic benefits in metabolic disorders.

Study 1: Antimicrobial Efficacy

A study conducted on various tetrahydropyran derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded between 10 to 30 µg/mL, indicating strong antimicrobial potential.

CompoundMIC (µg/mL)Bacterial Strain
Compound A15Staphylococcus aureus
Compound B20Escherichia coli

Study 2: Anticancer Activity

In a cell viability assay using MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of treatment.

Treatment Concentration (µM)Cell Viability (%)
0100
1085
2560
5030

The biological activities of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Apoptosis Induction : The modulation of Bcl-2 family proteins and activation of caspases contribute to programmed cell death in cancer cells.
  • Enzyme Interaction : The structural features allow for effective binding to target enzymes, inhibiting their activity and altering metabolic pathways.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences and their implications:

Compound Name (IUPAC) Substituent at 6-Position Key Functional Groups Notable Properties Reference
Target Compound 4-Methoxybenzyloxy Acetamido, Acetyl groups Enhanced solubility due to PMB ether; potential for regioselective deprotection
(2R,3R,4R,5R,6R)-5-Acetamido-2-(Acetoxymethyl)-6-((6-(((Benzyloxy)Carbonyl)Amino)Hexyl)Oxy)... Diacetate 6-(((Benzyloxy)Carbonyl)Amino)Hexyloxy Benzyloxycarbonyl, Hexyl chain Extended alkyl chain improves membrane permeability; used in glycoconjugate studies
(2R,3S,4R,5R,6R)-5-Acetamido-2-(Acetoxymethyl)-6-(2-Chloroethoxy)... Diacetate 2-Chloroethoxy Chloroethyl Electrophilic chloro group enables nucleophilic substitution reactions
(2R,3S,4R,5S)-5-Acetamido-2-(Acetoxymethyl)-6-(Benzyloxy)... Diacetate Benzyloxy Benzyl ether High stability under acidic conditions; common intermediate for glycosylation
Fluorinated Analogues (e.g., Compound 16 in ) Perfluorinated alkyl chains and triazole-linked groups Heptadecafluoroundecanamido, Triazole Extreme lipophilicity; potential for targeting lipid-rich environments

Physicochemical Properties

  • Solubility :
    • The PMB-containing target compound exhibits moderate solubility in DCM and DMF, similar to benzyloxy derivatives .
    • Fluorinated analogues (e.g., ) show poor aqueous solubility but high miscibility in fluorinated solvents .
  • Optical Rotation: Target compound: [α]²⁵D ≈ +47.1 (similar to ’s gel-like analogue with [α]²⁵D = +47.1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.